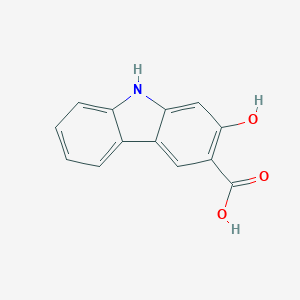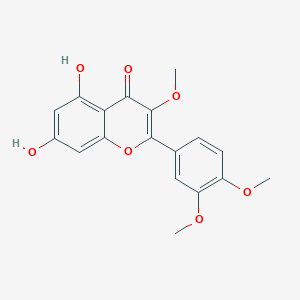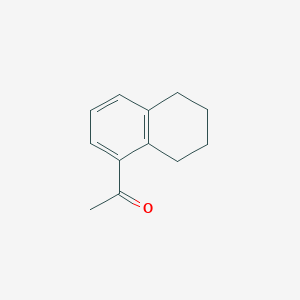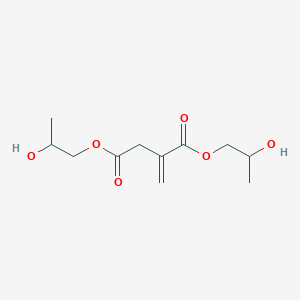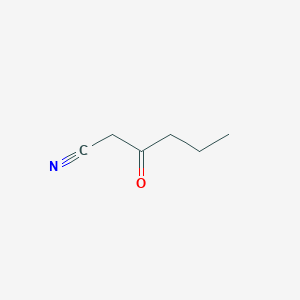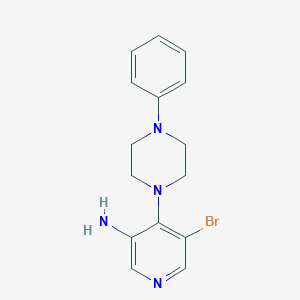
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis method of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- involves several steps, including the reaction of pyridine and phenylmagnesium bromide, followed by the reaction with 1,2-dibromoethane and ammonia.
作用機序
The mechanism of action of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- is not fully understood. However, studies have shown that it inhibits the activity of several enzymes and pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of AKT and mTOR, which are important signaling pathways in cancer cells. It also inhibits the activity of NF-κB, which is a key regulator of inflammation.
Biochemical and Physiological Effects
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth and improve survival rates. It also reduces inflammation and improves symptoms in animal models of inflammatory diseases. In vitro studies have shown that it induces apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
One of the main advantages of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for research purposes. It also has a relatively low toxicity profile, making it suitable for in vivo studies.
One of the limitations of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl-. One area of research is the development of more efficient synthesis methods to produce the compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, more studies are needed to fully understand its mechanism of action and to determine its long-term effects in vivo.
合成法
The synthesis of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- involves the reaction of pyridine and phenylmagnesium bromide, followed by the reaction with 1,2-dibromoethane and ammonia. The reaction yields a white crystalline powder that is purified using column chromatography. This synthesis method has been well-established in the literature and has been used to produce Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- in large quantities for scientific research purposes.
科学的研究の応用
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-cancer properties. Studies have shown that Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the cytotoxic effects of chemotherapy drugs.
In addition to its anti-cancer properties, Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- has been studied for its potential as an anti-inflammatory agent. Studies have shown that it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammatory diseases.
特性
CAS番号 |
14549-62-3 |
|---|---|
製品名 |
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl- |
分子式 |
C15H17BrN4 |
分子量 |
333.23 g/mol |
IUPAC名 |
5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C15H17BrN4/c16-13-10-18-11-14(17)15(13)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9,17H2 |
InChIキー |
WTUPIFDULMNGBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC=C3N)Br |
その他のCAS番号 |
14549-62-3 |
同義語 |
5-Bromo-4-(4-phenyl-1-piperazinyl)-3-pyridinamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



